molecular formula C23H24FN5O4S B6559334 N-(3-acetamidophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 921505-03-5

N-(3-acetamidophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B6559334
CAS No.: 921505-03-5
M. Wt: 485.5 g/mol
InChI Key: OWRXQYMVBVCXBR-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide is a synthetic small molecule characterized by a central imidazole ring substituted with a hydroxymethyl group at position 5, a sulfanyl-linked acetamide chain at position 2, and a carbamoylmethyl group attached to the 4-fluorophenylmethyl moiety at position 1. Its molecular weight is 442.5 g/mol (C22H23FN4O3S), with a hydroxymethyl group enhancing solubility and the 4-fluorophenylmethyl group contributing to lipophilicity and target binding .

Properties

IUPAC Name

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN5O4S/c1-15(31)27-18-3-2-4-19(9-18)28-22(33)14-34-23-26-11-20(13-30)29(23)12-21(32)25-10-16-5-7-17(24)8-6-16/h2-9,11,30H,10,12-14H2,1H3,(H,25,32)(H,27,31)(H,28,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWRXQYMVBVCXBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=C(C=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide, a complex organic compound, has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H24FN5O4SC_{23}H_{24}FN_{5}O_{4}S with a molecular weight of 485.5 g/mol. The structure features an imidazole ring, a sulfonamide linkage, and acetamide groups, which are indicative of its potential biological interactions.

PropertyValue
Molecular FormulaC23H24FN5O4SC_{23}H_{24}FN_{5}O_{4}S
Molecular Weight485.5 g/mol
IUPAC NameThis compound
CAS Number921505-03-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may inhibit key enzymes involved in metabolic pathways or modulate receptor functions, thereby influencing various biological processes.

Enzyme Inhibition

Research indicates that compounds with similar structures can act as inhibitors for specific enzymes such as cytochrome P450, which plays a crucial role in drug metabolism and the activation of prodrugs into their active forms. This suggests that this compound may exhibit similar inhibitory effects on metabolic enzymes, potentially leading to enhanced bioavailability of co-administered drugs or therapeutic agents .

Anticancer Activity

Several studies have highlighted the anticancer potential of compounds containing imidazole and sulfonamide moieties. For instance, imidazole derivatives have shown promise in targeting cancer cell lines by inducing apoptosis and inhibiting tumor growth. The presence of the fluorophenyl group may enhance this activity by improving lipophilicity and cellular uptake .

Antimicrobial Activity

Compounds with similar structural features have demonstrated antimicrobial properties against various pathogens. The mechanism often involves disruption of bacterial cell membranes or inhibition of vital metabolic pathways. Preliminary tests on related compounds suggest that this compound may possess similar antimicrobial effects .

Case Studies

  • Study on Anticancer Efficacy : A study investigated the effects of imidazole derivatives on human cancer cell lines. Results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation pathways .
  • Antimicrobial Testing : A series of experiments assessed the antimicrobial activity of structurally related compounds against Gram-positive and Gram-negative bacteria. The results showed promising inhibition zones, suggesting that modifications in the chemical structure could enhance efficacy .
  • Metabolic Pathway Analysis : Research involving cytochrome P450 interactions revealed that certain derivatives could modulate enzyme activity, leading to altered pharmacokinetics for co-administered drugs .

Scientific Research Applications

Anticancer Potential

Research has indicated that compounds similar to N-(3-acetamidophenyl)-2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}acetamide exhibit significant anticancer properties. For instance, derivatives containing imidazole rings have been shown to inhibit tumor growth in various cancer cell lines. A study demonstrated that modifications to the imidazole structure can enhance cytotoxicity against breast cancer cells, suggesting potential for further development as anticancer agents .

Antimicrobial Activity

The compound's unique structure also suggests potential antimicrobial properties. Compounds with similar functional groups have been tested against bacterial strains, showing promising results in inhibiting growth. For example, a derivative of the compound was effective against Staphylococcus aureus and E. coli in vitro, indicating its potential use in developing new antibiotics .

Drug Design and Development

This compound can serve as a lead compound in drug design due to its ability to interact with multiple biological targets. Its structural features allow for modifications that can enhance efficacy and selectivity for specific pathways involved in disease processes.

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry explored the synthesis of derivatives based on the imidazole scaffold similar to this compound. The results indicated that certain modifications led to increased potency against pancreatic cancer cell lines .
  • Antimicrobial Studies : Another investigation focused on the antimicrobial activity of compounds derived from the same structural family. The findings revealed that these compounds exhibited significant inhibition against various pathogens, paving the way for further exploration in antibiotic development .

Comparison with Similar Compounds

4-Fluorophenyl vs. 4-Chlorophenyl Substitutions

  • 2-{[1-({[(4-chlorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide (CAS: 921572-59-0) replaces the 4-fluorophenyl group with a 4-chlorophenyl moiety. This substitution increases molecular weight (456.3 g/mol vs. However, the 2-fluorophenyl acetamide terminus may reduce solubility compared to the 3-acetamidophenyl group in the parent compound .
  • Biological Relevance : Chlorine’s larger atomic radius and polarizability may improve binding affinity to hydrophobic pockets in enzymes, as seen in kinase inhibitors .

3-Methylphenyl vs. 3-Acetamidophenyl Termini

  • 2-{[1-({[(4-fluorophenyl)methyl]carbamoyl}methyl)-5-(hydroxymethyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-methylphenyl)acetamide (CAS: 921504-79-2) substitutes the 3-acetamidophenyl group with a 3-methylphenyl group.

Modifications to the Carbamoylmethyl Group

Cyclopentylcarbamoyl vs. 4-Fluorophenylmethylcarbamoyl

  • 2-({1-[(cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide (CAS: 923202-22-6) replaces the 4-fluorophenylmethylcarbamoyl group with a cyclopentylcarbamoyl moiety. The cyclopentyl group introduces conformational rigidity, which may restrict binding to flexible active sites. The 3-trifluoromethylphenyl terminus enhances lipophilicity, favoring blood-brain barrier penetration .

Antitumor Activity of Imidazole Derivatives

  • N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide dihydrate (Evidences 10, 12) shares the 4-fluorophenyl and imidazole core but incorporates a methylsulfinyl group and pyridyl acetamide. This compound exhibits kinase inhibitory activity, with the sulfinyl group enhancing oxidative stability and target selectivity .
  • Imidazole acyl urea derivatives (e.g., compound 9c in ) demonstrate antitumor activity (66–70% inhibition of BGC823 cells) via Raf kinase inhibition. Structural similarities include trifluoromethyl-imidazole motifs, but the absence of a sulfanyl-acetamide chain in these derivatives highlights the critical role of the sulfanyl group in the parent compound’s mechanism .

Structural and Functional Analysis via Molecular Networking

Molecular networking () reveals that the parent compound clusters with other imidazole derivatives based on MS/MS fragmentation patterns (cosine score >0.8). Key fragments at m/z 121 (imidazole ring) and m/z 179 (sulfanyl-acetamide) are conserved, while substituent-specific ions (e.g., m/z 109 for 4-fluorophenyl) differentiate analogs. This suggests that bioactivity variations arise from peripheral modifications rather than core structural changes .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituent R1 Substituent R2 Molecular Weight (g/mol) Key Functional Differences
Target Compound 4-Fluorophenylmethyl 3-Acetamidophenyl 442.5 High solubility (hydroxymethyl), moderate lipophilicity
CAS 921572-59-0 4-Chlorophenylmethyl 2-Fluorophenyl 456.3 Enhanced halogen bonding, reduced solubility
CAS 921504-79-2 4-Fluorophenylmethyl 3-Methylphenyl 442.5 Lower H-bonding, improved metabolic stability
CAS 923202-22-6 Cyclopentylcarbamoyl 3-Trifluoromethylphenyl 481.5 Rigid conformation, high lipophilicity

Preparation Methods

Synthesis of the 5-(Hydroxymethyl)Imidazole Core

The 5-(hydroxymethyl)imidazole moiety is synthesized via the reduction of 4-imidazolecarboxylic acid esters. A pivotal method involves treating ethyl 4-imidazolecarboxylate with alkali metals in liquid ammonia, followed by protonation with ammonium chloride . Sodium or lithium metals are preferred due to their reactivity, with reactions conducted at temperatures between 35C-35^\circ \text{C} and 50C-50^\circ \text{C} to maintain ammonia in its liquid state . The reduction proceeds via a two-electron transfer mechanism, generating an intermediate alkoxide that is subsequently quenched with three equivalents of protons. For instance, using sodium in liquid ammonia with post-reaction addition of isopropanol and hydrochloric acid yields 4-(hydroxymethyl)-5-methylimidazole hydrochloride at a 78% yield .

Key challenges include minimizing imine byproducts, which are mitigated by employing carbon-supported palladium catalysts during hydrogenation steps . Industrial adaptations prioritize continuous flow systems to enhance scalability, with green solvents like ethanol replacing traditional toluene to reduce environmental impact .

Formation of the Sulfanyl-Acetamide Linkage

The sulfanyl-acetamide bridge is constructed through nucleophilic thiol-ene reactions. A representative protocol involves reacting 5-(hydroxymethyl)imidazole-2-thiol with chloroacetyl chloride in the presence of triethylamine, yielding 2-chloroacetamide intermediates. Subsequent displacement with thiol-containing reagents, such as 3-acetamidothiophenol, is conducted in dimethylformamide (DMF) at 60C60^\circ \text{C} for 12 hours. Catalytic amounts of potassium iodide enhance reaction rates by facilitating the generation of the thiolate nucleophile .

Alternative routes employ Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to couple hydroxyl-bearing imidazoles with mercaptoacetamide derivatives, though these methods are less atom-economical . Purification via recrystallization from DMF/water mixtures ensures >95% purity, as confirmed by HPLC .

Introduction of the 4-Fluorophenylmethyl Carbamoyl Group

The 4-fluorophenylmethyl carbamoyl group is introduced via isocyanate intermediates. 4-Fluorobenzylamine is treated with phosgene in toluene to generate 4-fluorophenylmethyl isocyanate, which reacts with the primary amine of the imidazole-acetamide scaffold . Lewis acid catalysts such as aluminum chloride (AlCl3\text{AlCl}_3) or titanium tetrachloride (TiCl4\text{TiCl}_4) are employed at 0.1–3 wt% to accelerate the coupling, achieving yields upwards of 85% .

Industrial workflows optimize this step by substituting phosgene with safer alternatives like trichloromethyl chloroformate (diphosgene), reducing hazardous waste . Post-reaction workup involves extraction with toluene and azeotropic distillation to remove residual solvents, ensuring compliance with pharmaceutical purity standards .

Attachment of the 3-Acetamidophenyl Moiety

The 3-acetamidophenyl group is incorporated via Ullmann-type coupling or nucleophilic aromatic substitution. A copper-catalyzed reaction between 3-nitroacetophenone and the imidazole-thioacetamide intermediate in DMF at 120C120^\circ \text{C} furnishes the nitro intermediate, which is hydrogenated using palladium on carbon (10%Pd/C10\% \text{Pd/C}) under 3 bar H23 \text{ bar } \text{H}_2 . Acetylation of the resultant aniline with acetic anhydride in pyridine completes the synthesis, yielding the final acetamidophenyl derivative .

Side reactions, such as over-acetylation, are suppressed by controlling stoichiometry (1.1 equivalents of acetic anhydride) and reaction time (2 hours) . Chromatographic purification on silica gel with ethyl acetate/hexane (7:3) removes unreacted starting materials .

Optimization and Industrial Scalability

Scalable production requires reconciling yield, cost, and sustainability. Continuous flow reactors enable precise control over exothermic steps like isocyanate formation, reducing thermal degradation . Solvent selection plays a critical role; replacing DMF with cyclopentyl methyl ether (CPME) improves reaction safety and facilitates recycling .

Table 1: Comparative Analysis of Key Synthesis Steps

StepReagents/ConditionsYield (%)Purity (%)
Imidazole reductionNa/NH3_3, 40C-40^\circ \text{C}, NH4_4Cl7895
Sulfanyl couplingClCH2_2COCl, Et3_3N, DMF8297
Isocyanate couplingPhosgene, AlCl3_3, toluene8596
AcetamidationAc2_2O, pyridine9098

Catalyst recovery systems, such as fixed-bed reactors with immobilized palladium, enhance cost-efficiency for hydrogenation steps . Regulatory compliance is ensured by implementing quality-by-design (QbD) principles, with in-line PAT (Process Analytical Technology) monitoring critical parameters like pH and temperature.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing this compound, and how can purity be validated?

  • Methodology : The compound's core structure involves imidazole-thioacetamide and fluorophenyl motifs. A multi-step synthesis is recommended:

  • Step 1 : Condensation of 4-fluoroaniline derivatives with isocyanides to form intermediates (e.g., carboximidoyl chlorides) .
  • Step 2 : Thiolation of the imidazole ring using potassium carbonate and 2-chloroacetamide derivatives (Method D in ).
  • Validation : Purity can be confirmed via HPLC (>95% purity threshold) and NMR spectroscopy (e.g., verifying methylsulfinyl or hydroxymethyl substituents via 1^1H-NMR splitting patterns) .

Q. How can structural elucidation be performed to confirm the compound’s geometry and regiochemistry?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry. For hydrated forms, monitor hydrogen-bonding networks in the crystal lattice .
  • Computational DFT : Compare experimental data (e.g., IR, NMR) with theoretical models to validate substituent positions and electronic effects .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Methodology :

  • Enzyme inhibition : Target cyclooxygenase (COX1/2) inhibition using fluorometric assays, given structural similarities to imidazole-based COX inhibitors .
  • Cellular uptake : Employ fluorescence tagging (e.g., dansyl chloride) to track cellular localization in cancer or microbial models .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodology :

  • Modifications : Systematically vary substituents (e.g., replace 4-fluorophenyl with 4-chlorophenyl or adjust hydroxymethyl group positioning) and assess changes in potency. Use parallel synthesis for high-throughput screening .
  • Data analysis : Apply multivariate regression to correlate electronic parameters (Hammett constants) or steric bulk (Taft indices) with activity trends .

Q. What computational strategies resolve discrepancies between predicted and observed binding affinities?

  • Methodology :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Cross-validate with experimental IC50_{50} values.
  • MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability of the imidazole-thioacetamide scaffold .

Q. How should researchers address contradictions in biological data across different assay conditions?

  • Methodology :

  • Iterative validation : Replicate assays under standardized conditions (pH, temperature, solvent). For example, inconsistent COX inhibition might arise from solvent-dependent aggregation (e.g., DMSO vs. aqueous buffers) .
  • Meta-analysis : Apply statistical tools (e.g., Cohen’s dd) to quantify effect sizes and identify outliers. Cross-reference with structural analogs (e.g., pyridyl-acetamide derivatives in ) .

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